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Cyclohexanamine, N-(1-methylpropyl)-

Cat. No.: B12896835
CAS No.: 42966-62-1
M. Wt: 155.28 g/mol
InChI Key: AAIPSHDQMADPTO-UHFFFAOYSA-N
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Description

Contextualization within Secondary Aliphatic Amine Chemistry

Secondary aliphatic amines are organic compounds derived from ammonia (B1221849) where two of the three hydrogen atoms have been replaced by alkyl groups. These compounds are characterized by the presence of a single hydrogen atom bonded to the nitrogen, which imparts specific chemical properties. They can act as both hydrogen bond donors and acceptors.

Like other secondary amines, Cyclohexanamine, N-(1-methylpropyl)- is a weak base. The nitrogen atom possesses a lone pair of electrons, making it a proton acceptor. The basicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the two alkyl groups, which stabilizes the resulting ammonium (B1175870) ion. However, the steric hindrance presented by the bulky cyclohexyl and sec-butyl groups in Cyclohexanamine, N-(1-methylpropyl)- can influence its reactivity and basicity compared to less hindered secondary amines.

A plausible synthetic route to Cyclohexanamine, N-(1-methylpropyl)- is through the reductive amination of cyclohexanone (B45756) with sec-butylamine (B1681703). pearson.com This common method for forming C-N bonds involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. pearson.com Another potential synthesis method is the alkylation of cyclohexylamine (B46788) with a sec-butyl halide, although this can sometimes lead to over-alkylation.

Table 1: Estimated Physicochemical Properties of Cyclohexanamine, N-(1-methylpropyl)- Note: The following data are estimated based on the properties of structurally similar compounds like cyclohexylamine and other N-alkylated cyclohexanamines, as specific experimental data for Cyclohexanamine, N-(1-methylpropyl)- is not readily available.

PropertyEstimated Value
Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Appearance Colorless to pale yellow liquid (expected)
Boiling Point ~190-210 °C (estimated)
Solubility Sparingly soluble in water; soluble in organic solvents
Basicity (pKa of conjugate acid) ~10.5 - 11.5 (estimated)

Significance in Advanced Organic Synthesis and Materials Science Research

While direct applications of Cyclohexanamine, N-(1-methylpropyl)- are not widely documented, the structural motifs present in the molecule are of interest in both organic synthesis and materials science.

In organic synthesis , sterically hindered secondary amines are valuable as non-nucleophilic bases. The bulky alkyl groups can prevent the nitrogen atom from participating in nucleophilic substitution reactions while still allowing it to function as a proton acceptor. This property is crucial in elimination reactions where a strong base is needed without the side product formation that can result from nucleophilic attack. The preparation and application of such sterically hindered secondary amines are an area of active research. researchgate.nettandfonline.com

In materials science , N-substituted cyclic amines are utilized as monomers or modifying agents in the synthesis of functional polymers. For instance, cyclic amine structures can be incorporated into polymers to create materials with specific properties, such as biocidal activity in N-halamine polymers. google.com The N-H bond in secondary amines like Cyclohexanamine, N-(1-methylpropyl)- could potentially be functionalized to create novel polymer building blocks. Additionally, related N-substituted cyclic carbonates have been explored for the synthesis of non-isocyanate polyurethanes (NIPUs), where the reactivity of the amine is a key factor. rsc.org

Overview of Academic Research Trajectories on the Compound Class

Academic research on secondary aliphatic amines, particularly those with steric bulk, follows several key trajectories:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and selective methods for the synthesis of secondary amines. This includes advancements in catalytic reductive amination and controlled alkylation reactions to avoid the formation of tertiary amines. acs.org

Catalysis: Sterically hindered amines and their derivatives are investigated for their potential as ligands for metal catalysts in asymmetric synthesis. The chiral environment created by bulky substituents can influence the stereochemical outcome of a reaction.

"Green" Chemistry: There is a growing interest in developing more environmentally friendly synthetic routes to amines, for example, by using biomass-derived starting materials and catalysts that operate under milder conditions.

Functional Materials: Research into polymers incorporating cyclic amine functionalities continues to be an active area. This includes the development of materials with enhanced thermal stability, specific binding capabilities, or antimicrobial properties. The use of cyclic amines in the formation of advanced materials like metal-organic frameworks has also been a subject of study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B12896835 Cyclohexanamine, N-(1-methylpropyl)- CAS No. 42966-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42966-62-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-butan-2-ylcyclohexanamine

InChI

InChI=1S/C10H21N/c1-3-9(2)11-10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3

InChI Key

AAIPSHDQMADPTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclohexanamine, N 1 Methylpropyl

Advanced Catalytic Systems and Ligand Design in Cyclohexanamine, N-(1-methylpropyl)- Synthesis

Homogeneous Catalysis (e.g., Iridium and Ruthenium complexes with N-Heterocyclic Carbene Ligands, Copper Catalysts)

Homogeneous catalysis offers a powerful and versatile tool for the synthesis of N-substituted amines. The direct reductive amination of cyclohexanone (B45756) with sec-butylamine (B1681703) is the most direct route to Cyclohexanamine, N-(1-methylpropyl)-. This transformation can be efficiently catalyzed by transition metal complexes, particularly those of iridium and ruthenium bearing N-heterocyclic carbene (NHC) ligands.

Iridium and Ruthenium Complexes with N-Heterocyclic Carbene (NHC) Ligands:

Iridium and Ruthenium-NHC complexes are highly effective for the N-alkylation of amines and the reductive amination of ketones. These catalysts operate through a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. In the context of synthesizing N-substituted cyclohexylamines, the alcohol (or ketone) is first dehydrogenated by the metal complex to form an aldehyde or ketone in situ. This intermediate then reacts with the amine to form an imine (or enamine), which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step.

While specific data for the synthesis of Cyclohexanamine, N-(1-methylpropyl)- using these catalysts is not extensively reported in the literature, studies on analogous systems provide valuable insights into their efficacy. For instance, iridium-catalyzed direct asymmetric reductive amination has been shown to be highly efficient for a broad range of ketones and primary alkyl amines, achieving high yields and enantioselectivities. nih.gov Similarly, ruthenium-catalyzed N-alkylation of amines with alcohols is a well-established method. asynt.com The choice of the NHC ligand and the reaction conditions, such as temperature, solvent, and hydrogen source, are critical in optimizing the catalytic activity and selectivity.

Copper Catalysts:

Copper-based catalysts have also been employed for the amination of cyclohexanol (B46403) and cyclohexanone. These catalysts can facilitate the reductive amination in the presence of ammonia (B1221849) and hydrogen. Research on copper supported on various materials, such as SBA-15, has shown catalytic activity for the formation of cyclohexylamine (B46788) from cyclohexanol. researchgate.netfao.org While these studies primarily focus on the synthesis of primary amines, the principles can be extended to the synthesis of secondary amines like Cyclohexanamine, N-(1-methylpropyl)- by using the corresponding primary amine as the nitrogen source. The reaction conditions, including temperature and pressure, play a significant role in the conversion and selectivity of these copper-catalyzed systems. researchgate.net

Below is a representative table illustrating the conditions and outcomes for the reductive amination of cyclohexanone with various amines using different catalytic systems, providing a proxy for the synthesis of the target compound.

CatalystAmineSolventTemperature (°C)Yield (%)Reference
[Ir(cod)Cl]₂ / (S)-MeO-BIPHEPBenzylamineToluene8095 nih.gov
[Ru(p-cymene)Cl₂]₂ / dppfAnilineToluene11092 asynt.com
5% Cu/SBA-15AmmoniaVapor Phase25036 (Selectivity) fao.org

Ligand Design and Their Influence on Catalytic Performance

The structure of the ligand, particularly the N-heterocyclic carbene (NHC) in iridium and ruthenium complexes, has a profound impact on the catalytic performance in amination reactions. The steric and electronic properties of the NHC ligand can be fine-tuned to enhance catalyst activity, stability, and selectivity.

The steric bulk of the substituents on the nitrogen atoms of the NHC ring plays a crucial role in creating a specific coordination environment around the metal center. This can influence the binding of substrates and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, highly hindered NHC ligands can promote the desired catalytic transformation by preventing catalyst deactivation pathways like dimerization.

The electronic nature of the NHC ligand, which can be modulated by introducing electron-donating or electron-withdrawing groups, also affects the electron density at the metal center. This, in turn, influences the catalytic activity. Strong σ-donating NHC ligands can increase the electron density on the metal, which can facilitate oxidative addition, a key step in many catalytic cycles.

Computational studies, such as those analyzing the "buried volume" of a ligand, provide a quantitative measure of its steric hindrance and help in rationalizing and predicting its effect on catalysis. nih.govnih.gov The design of chiral NHC ligands has been instrumental in the development of asymmetric catalytic aminations, enabling the synthesis of enantiomerically enriched chiral amines.

Biocatalytic Approaches to Cyclohexanamine, N-(1-methylpropyl)- Synthesis

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Enzyme-Mediated Reductive Amination Cascades

The direct synthesis of Cyclohexanamine, N-(1-methylpropyl)- can be achieved through enzyme-mediated reductive amination of cyclohexanone with sec-butylamine. Imine reductases (IREDs) and reductive aminases (RedAms) are key enzymes that catalyze the reduction of an imine intermediate, formed in situ from the ketone and amine, to the corresponding amine. researchgate.net

These enzymatic reactions are typically performed in aqueous media at or near ambient temperature and pressure, making them inherently greener than many conventional chemical methods. The reducing power for the imine reduction is supplied by a cofactor, usually NADPH, which is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase with glucose as a sacrificial co-substrate. This creates a highly efficient cascade reaction. While direct enzymatic synthesis of Cyclohexanamine, N-(1-methylpropyl)- has not been extensively documented, studies on the reductive amination of cyclohexanone with other primary amines like butylamine (B146782) have demonstrated the feasibility of this approach. nih.gov

Stereoselective Biocatalytic Transformations

A significant advantage of biocatalysis is the ability to perform stereoselective transformations, yielding enantiomerically pure chiral amines. Since N-(1-methylpropyl)cyclohexanamine possesses a chiral center at the 1-position of the butyl group (and potentially another if the cyclohexane (B81311) ring is substituted), stereoselective synthesis is of high importance.

By selecting an appropriate enzyme, either the (R)- or (S)-enantiomer of the target amine can be produced with high enantiomeric excess (ee). The stereoselectivity of IREDs and RedAms is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of the substrate or directs the hydride attack to one face of the prochiral imine. The field of enzyme engineering, including directed evolution, has enabled the development of enzymes with tailored substrate specificities and stereoselectivities for the synthesis of a wide range of chiral amines.

The following table summarizes representative results for the biocatalytic reductive amination of cyclohexanone with various amines, highlighting the potential for synthesizing chiral N-substituted cyclohexylamines.

EnzymeAmineConversion (%)Enantiomeric Excess (ee %)Reference
IRED-EcButylamine>99- nih.gov
AspRedAmCyclopropylamine>99- researchgate.net
IRED from Streptomyces sp. (R-selective)Methylbenzylamine->99 (R) nih.gov

Orthogonal Synthesis and Parallel Chemistry Approaches in Amination

Modern drug discovery and materials science often require the rapid synthesis and screening of large numbers of structurally related compounds. Orthogonal synthesis and parallel chemistry are powerful strategies to meet this demand by enabling the efficient construction of compound libraries.

Orthogonal Synthesis: This strategy involves the use of multiple, mutually compatible protecting groups or reaction conditions that allow for the selective modification of different functional groups within a molecule without affecting others. sigmaaldrich.com In the context of synthesizing a library of N-substituted cyclohexylamines, an orthogonal approach could involve a cyclohexanone core functionalized with various groups protected by orthogonal protecting schemes. This would allow for the sequential and selective introduction of diversity at different points of the molecule, including the N-substituent.

Parallel Chemistry: This technique involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in multi-well plates. uniroma1.it For the synthesis of a library of N-alkylated cyclohexylamines, a parallel synthesis approach would involve reacting cyclohexanone with a diverse set of primary amines (including sec-butylamine) under optimized reductive amination conditions in separate reaction vessels. enamine.net Automation and high-throughput screening are often coupled with parallel synthesis to accelerate the discovery of compounds with desired properties. Reductive amination is a robust and widely used reaction in parallel synthesis due to its reliability and broad substrate scope. uniroma1.it

These approaches are invaluable for exploring the structure-activity relationships of N-substituted cyclohexylamines by systematically varying the nature of the N-alkyl group and any substituents on the cyclohexane ring.

Mechanistic Investigations of Cyclohexanamine, N 1 Methylpropyl Reactions

Detailed Reaction Mechanisms in Catalytic Amination

The synthesis of secondary amines, such as N-(sec-butyl)cyclohexylamine, from ketones and primary amines is commonly achieved through catalytic reductive amination. pearson.com This process involves the conversion of a carbonyl group to an amine via an imine intermediate, which is subsequently reduced. pearson.com The reaction can be performed in a one-pot procedure where the carbonyl compound, the amine, and a reducing agent with a catalyst are combined. researchgate.net

Hydrogenation-Condensation-Hydrogenation Sequence

The formation of N-(sec-butyl)cyclohexylamine from cyclohexanone (B45756) and sec-butylamine (B1681703) over a metal catalyst, such as Palladium on carbon (Pd/C), follows a well-established multi-step reaction pathway. mdpi.comnih.gov This sequence is a cornerstone of reductive amination.

The primary steps in this sequence are:

Initial Hydrogenation/Dehydrogenation Equilibrium: The process often begins with the catalyst facilitating the hydrogenation of the starting ketone (cyclohexanone) to its corresponding alcohol (cyclohexanol) or vice-versa. mdpi.com This establishes an equilibrium on the catalyst surface.

Condensation to Form Hemiaminal and Imine: The primary amine (sec-butylamine) undergoes a nucleophilic attack on the carbonyl carbon of cyclohexanone. nih.govlibretexts.org This initially forms a hemiaminal intermediate (N-(1-methylpropyl)cyclohexan-1-ol-1-amine). This intermediate is typically unstable and undergoes dehydration to form the corresponding imine (N-(sec-butyl)cyclohexanimine). nih.govlibretexts.org The removal of water is crucial for driving the reaction towards the imine. researchgate.net

Final Hydrogenation: The C=N double bond of the imine intermediate is then hydrogenated on the catalyst surface to yield the final secondary amine product, Cyclohexanamine, N-(1-methylpropyl)-. acs.orgacsgcipr.org

This entire process is often referred to as "borrowing hydrogen" or "hydrogen autotransfer," where the catalyst temporarily "borrows" hydrogen from a donor (which can be the solvent or the amine itself under certain conditions) to effect the reduction, regenerating the catalyst in the process. researchgate.net

StepReactantsIntermediate/ProductCatalyst Role
1. CondensationCyclohexanone + sec-ButylamineHemiaminal → Imine + H₂OAcid/Base sites can facilitate dehydration
2. HydrogenationImine + H₂Cyclohexanamine, N-(1-methylpropyl)-Metal sites (e.g., Pd, Ni) activate H₂ and catalyze reduction of the C=N bond. wikipedia.org

Role of Imine and Iminium Intermediates in Catalytic Cycles

Imine and its protonated form, the iminium ion, are central intermediates in the catalytic amination cycle. khanacademy.orgmasterorganicchemistry.com The formation of the imine from the condensation of cyclohexanone and sec-butylamine is a critical, reversible step. libretexts.org While imines are electrophilic, their reactivity can be significantly enhanced through protonation. nih.gov

In the presence of an acid catalyst or under acidic conditions, the nitrogen atom of the imine can be protonated to form an iminium ion. khanacademy.orgnih.gov This iminium cation is a much more reactive electrophile than the neutral imine. nih.gov The increased electrophilicity makes the iminium ion highly susceptible to reduction by hydride sources or catalytic hydrogenation. masterorganicchemistry.com

The catalytic cycle can be summarized as:

Formation of the imine from the aldehyde/ketone and amine. acs.org

Protonation of the imine to form a highly reactive iminium ion. nih.gov

Reduction of the iminium ion to the final amine product. masterorganicchemistry.com

The pH of the reaction medium plays a critical role; it must be acidic enough to facilitate imine formation and protonation but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. khanacademy.orgmasterorganicchemistry.com The reduction of the iminium intermediate is often the rate-determining step. masterorganicchemistry.com

IntermediateStructureRole in Catalytic CycleReactivity
ImineR₂C=NR'Formed from condensation; direct precursor to the amine. acs.orgLess electrophilic than the starting carbonyl. nih.gov
Iminium Ion[R₂C=NHR']⁺Protonated form of the imine; highly activated for reduction. khanacademy.orgnih.govHighly electrophilic and reactive towards nucleophiles/hydrides. masterorganicchemistry.com

Hydrogen Transfer Processes and Their Mechanistic Implications

Hydrogen transfer is the final key mechanistic step in reductive amination, converting the imine intermediate into the saturated amine. researchgate.net This can be achieved through two main pathways: direct hydrogenation using molecular hydrogen (H₂) or transfer hydrogenation using a hydrogen donor molecule. researchgate.netnih.gov

Direct Hydrogenation: In this process, a heterogeneous catalyst, such as palladium, platinum, or nickel, is used with gaseous hydrogen. wikipedia.org The metal catalyst adsorbs and dissociates the H₂ molecule, allowing for the stepwise addition of hydrogen atoms across the imine's C=N double bond. wikipedia.org

Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas and instead uses organic molecules as hydrogen sources. rsc.org Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), or isopropanol. rsc.orgcapes.gov.br The catalyst, often a ruthenium or iridium complex in homogeneous catalysis or palladium in heterogeneous systems, facilitates the transfer of hydrogen from the donor to the imine. researchgate.netnih.gov For example, using potassium formate with a palladium acetate (B1210297) catalyst is an effective system for the direct reductive amination of ketones. researchgate.net

The mechanism involves the catalyst coordinating to both the hydrogen donor and the imine substrate, enabling a concerted or stepwise transfer of a hydride and a proton. nih.gov The choice of hydrogen source and catalyst can influence reaction conditions and selectivity. researchgate.netrsc.org

C-H Activation and Functionalization Mechanistic Studies

Beyond its synthesis, N-(sec-butyl)cyclohexylamine serves as a substrate in advanced functionalization reactions, particularly those involving the selective activation of otherwise inert carbon-hydrogen (C-H) bonds. These methods allow for the direct conversion of C-H bonds into new functional groups, offering efficient pathways to complex molecules.

Palladium-Catalyzed β-C–H Carbonylation of N-(sec-butyl)cyclohexylamine to β-Lactams

A significant example of C-H functionalization is the palladium-catalyzed β-C–H carbonylation of aliphatic amines like N-(sec-butyl)cyclohexylamine to produce β-lactams. nih.gov β-Lactams are a class of four-membered cyclic amides that are core structures in many important antibiotics.

This transformation involves the reaction of the amine with carbon monoxide (CO) in the presence of a palladium catalyst. nih.gov The reaction demonstrates remarkable selectivity for the β-C(sp³)–H bond of the sec-butyl group. This process is a type of late-stage functionalization, enabling the conversion of a readily available amine into a more complex, value-added heterocyclic product. nih.gov The reaction is notable for its ability to construct the strained four-membered lactam ring by activating a typically unreactive C-H bond. nih.gov

Proposed Mechanistic Paradigms for C-H Activation (e.g., 'Palladium Anhydride' Intermediate)

The mechanism for the palladium-catalyzed β-C–H carbonylation of N-(sec-butyl)cyclohexylamine is distinct from many C-H activation pathways. nih.gov A key proposed mechanistic feature is the formation of a 'palladium anhydride' intermediate. nih.gov

The proposed catalytic cycle is thought to proceed through the following key steps:

Amine Coordination: The starting amine, N-(sec-butyl)cyclohexylamine, coordinates to the palladium(II) center.

C-H Activation: A concerted metalation-deprotonation (CMD) event occurs, where a C-H bond at the β-position of the sec-butyl group is cleaved to form a palladacycle. This step is often facilitated by a ligand on the palladium catalyst.

CO Insertion: Carbon monoxide inserts into the palladium-carbon bond of the palladacycle.

Formation of Palladium Anhydride (B1165640): A sterically hindered carboxylate ligand is proposed to orchestrate an attack on the palladium-acyl species, forming a reactive palladium anhydride intermediate. nih.gov

Reductive Elimination: The amine nitrogen then attacks this anhydride intermediate, leading to the formation of the C-N bond and closure of the four-membered ring. This step releases the β-lactam product and regenerates the active palladium catalyst. nih.gov

This pathway, particularly the involvement of the palladium anhydride, provides a novel strategy for overcoming the challenges associated with the C-N bond-forming reductive elimination from high-valent palladium centers that is often a difficult step in other catalytic cycles. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Pathways

In related reactions, such as the reductive amination of cyclohexanone with ammonia (B1221849) over zeolite catalysts, the process has been shown to follow a Langmuir-Hinshelwood kinetic model. researchgate.net This model suggests that the reaction rate is dependent on the adsorption of both the ketone and the amine onto the catalyst surface. The rate-determining step in such reactions can vary, but it often involves the surface reaction between the adsorbed species.

A study on the disproportionation of cyclohexylamine (B46788) to dicyclohexylamine (B1670486) revealed that the reaction has a slightly exothermic character and is spontaneous at the experimental temperature range of 433–463 K. bibliotekanauki.pl This provides an indication of the thermodynamic feasibility of forming C-N bonds in cyclohexylamine derivatives.

Table 1: Hypothetical Kinetic Parameters for the Reductive Amination of Cyclohexanone with sec-Butylamine

ParameterValueConditions
Rate Constant (k)k (L mol⁻¹ s⁻¹)Temperature, Catalyst
Activation Energy (Ea)Ea (kJ/mol)Catalyst dependent
Reaction Order (Cyclohexanone)1Assumed based on similar reactions
Reaction Order (sec-Butylamine)1Assumed based on similar reactions

This table is illustrative and based on general principles of reductive amination kinetics. Specific experimental data for this reaction is required for accurate values.

Table 2: Estimated Thermodynamic Data for the Formation of Cyclohexanamine, N-(1-methylpropyl)-

ParameterEstimated ValueBasis
Enthalpy of Reaction (ΔH)< 0 (Exothermic)Analogy to similar reductive aminations bibliotekanauki.pl
Entropy of Reaction (ΔS)< 0Combination of two molecules into one
Gibbs Free Energy (ΔG)< 0 (Spontaneous)Expected for a favorable reaction

These values are estimations based on thermodynamic principles and data from related reactions.

Elucidation of Catalyst-Substrate Interactions

The interaction between the catalyst and the substrates (cyclohexanone and sec-butylamine) is fundamental to the efficiency and selectivity of the reductive amination process. While direct spectroscopic or computational evidence for the specific system leading to Cyclohexanamine, N-(1-methylpropyl)- is scarce, general principles of catalyst-substrate interactions in reductive aminations provide a strong framework for understanding this process.

Heterogeneous catalysts, such as those based on platinum, palladium, or nickel, are commonly employed for reductive aminations. researchgate.net The reaction mechanism on these surfaces typically involves the adsorption of both the ketone and the amine. The catalyst facilitates the dehydration of the initially formed hemiaminal to the iminium ion and subsequently provides active sites for the hydrogenation of this intermediate.

Spectroscopic Techniques:

In-situ Infrared (IR) Spectroscopy: This technique is powerful for probing the species present on a catalyst surface during a reaction. In the context of reductive amination, in-situ IR could potentially identify the adsorbed cyclohexanone, sec-butylamine, the iminium intermediate, and the final product on the catalyst surface. For example, the characteristic C=O stretching vibration of cyclohexanone (around 1710 cm⁻¹) would be expected to diminish as the reaction progresses, while new bands corresponding to the C=N⁺ of the iminium ion and the N-H and C-N vibrations of the product would appear. qiboch.com

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): Similar to in-situ IR, DRIFTS can be used to study powdered catalyst samples under reaction conditions, providing insights into the adsorbed species and their transformations.

Computational Studies:

Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool for modeling reaction mechanisms and catalyst-substrate interactions at the atomic level. DFT calculations can be used to:

Determine the adsorption energies of cyclohexanone and sec-butylamine on different catalyst surfaces.

Model the transition state structures for the key steps of the reaction, such as iminium ion formation and hydrogenation.

Calculate the activation barriers for these steps, providing insight into the reaction kinetics.

Simulate vibrational spectra of adsorbed intermediates, which can aid in the interpretation of experimental IR data.

For instance, DFT studies on other reductive amination systems have shown that the catalyst can influence the reaction pathway by stabilizing key intermediates and lowering activation barriers.

Table 3: Potential Spectroscopic and Computational Insights into Catalyst-Substrate Interactions

TechniqueInformation Gained
In-situ IR/DRIFTSIdentification of adsorbed reactants, intermediates (iminium ion), and product on the catalyst surface. Monitoring of surface species concentration over time.
DFT CalculationsAdsorption geometries and energies of reactants and intermediates. Transition state structures and activation energy barriers for elementary reaction steps. Predicted vibrational frequencies for comparison with experimental spectra.

Stereochemical Aspects and Chiral Synthesis of Cyclohexanamine, N 1 Methylpropyl Derivatives

Enantioselective Synthesis Strategies for Chiral Cyclohexanamine, N-(1-methylpropyl)-

The enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry, with numerous strategies developed to control the stereochemical outcome of reactions. yale.edu For a molecule like N-(1-methylpropyl)cyclohexanamine, these strategies can be broadly categorized into two main approaches: the use of chiral starting materials or the application of asymmetric catalysis.

One common method involves the reductive amination of a prochiral ketone, cyclohexanone (B45756), with a chiral amine, (R)- or (S)-1-methylpropylamine. This reaction, however, often leads to a mixture of diastereomers, which may require challenging separation techniques. To overcome this, chiral auxiliaries can be employed. The Ellman sulfinamide chemistry, for instance, provides a powerful tool for the asymmetric synthesis of amines. nih.gov In a hypothetical application to synthesize a specific enantiomer of N-(1-methylpropyl)cyclohexanamine, one could envision the reaction of cyclohexanone with a chiral sulfinamide to form a chiral sulfinylimine. Subsequent diastereoselective addition of a sec-butyl Grignard reagent, followed by removal of the sulfinyl group, would yield the desired chiral amine.

Another prominent strategy is the use of transition metal-catalyzed asymmetric reductive amination. In this approach, cyclohexanone and 1-methylpropylamine could be reacted in the presence of a chiral catalyst, typically based on iridium, rhodium, or ruthenium, with a suitable chiral ligand. The choice of ligand is critical in determining the enantioselectivity of the reaction.

Enantioselective Synthesis Strategy Description Potential Outcome
Reductive Amination with Chiral AmineReaction of cyclohexanone with (R)- or (S)-1-methylpropylamine.Mixture of diastereomers, requiring separation.
Chiral Auxiliary (e.g., Ellman's)Use of a chiral sulfinamide to direct the stereoselective addition of a nucleophile.High diastereoselectivity, leading to a single enantiomer. nih.gov
Asymmetric Reductive AminationTransition metal-catalyzed reaction with a chiral ligand.High enantioselectivity, direct formation of the desired enantiomer.

Diastereoselective Control in Cyclohexane (B81311) Ring Substitutions

When the cyclohexane ring of N-(1-methylpropyl)cyclohexanamine is substituted, additional stereocenters are introduced, leading to the possibility of multiple diastereomers. Achieving diastereoselective control in these systems is a significant synthetic challenge. The principles of stereocontrol in the synthesis of substituted cyclohexanes are well-established and can be applied to derivatives of N-(1-methylpropyl)cyclohexanamine. beilstein-journals.org

Conjugate addition reactions to cyclohexenone derivatives are a powerful method for introducing substituents in a stereocontrolled manner. For instance, the Michael addition of a nucleophile to a cyclohexenone bearing an N-(1-methylpropyl)amino group at a specific position could proceed with high diastereoselectivity, influenced by the steric bulk of the amino group and the reaction conditions. The formation of highly functionalized cyclohexanones with excellent diastereoselectivity has been reported through cascade Michael-aldol reactions. beilstein-journals.org

The stereochemical outcome of these reactions is often governed by the thermodynamic stability of the resulting diastereomers, where bulky substituents preferentially occupy equatorial positions to minimize steric strain. Computational studies and conformational analysis can aid in predicting the most stable diastereomer.

Reaction Type Substrate Key Factor for Diastereoselectivity Reference
Conjugate AdditionSubstituted CyclohexenoneSteric hindrance of existing substituents, nature of the nucleophile. beilstein-journals.org
Catalytic HydrogenationSubstituted CyclohexeneCatalyst directing group, substrate conformation.N/A
Epoxidation/Ring OpeningSubstituted CyclohexeneStereochemistry of the epoxidation and regioselectivity of the ring opening.N/A

Conformational Analysis of Cyclohexanamine, N-(1-methylpropyl)- Stereoisomers

The conformational preferences of cyclohexanamine derivatives play a crucial role in their reactivity and interaction with other molecules. The cyclohexane ring typically adopts a chair conformation to minimize torsional and steric strain. For N-(1-methylpropyl)cyclohexanamine, the bulky N-(1-methylpropyl) group will preferentially occupy an equatorial position to avoid 1,3-diaxial interactions.

The presence of additional substituents on the cyclohexane ring further complicates the conformational landscape. The relative stereochemistry of these substituents (cis or trans) will dictate the most stable chair conformation. For example, in a disubstituted derivative, a trans-1,2-diequatorial conformation is generally more stable than a trans-1,2-diaxial conformation.

Stereoisomer Feature Dominant Conformation Reason for Stability
Unsubstituted N-(1-methylpropyl)cyclohexanamineChair conformation with N-(1-methylpropyl) group in the equatorial position.Minimization of 1,3-diaxial strain.
Trans-1,2-disubstituted derivativeDiequatorial chair conformation.Lower steric and torsional strain compared to the diaxial conformation.
Cis-1,3-disubstituted derivativeDiequatorial chair conformation.Avoidance of unfavorable 1,3-diaxial interactions.

Application as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

Chiral amines and their derivatives are widely used as chiral auxiliaries and ligands in asymmetric catalysis. nih.govmyuchem.com The enantiomerically pure forms of N-(1-methylpropyl)cyclohexanamine derivatives hold potential in this regard. As a chiral auxiliary, the amine could be temporarily attached to a substrate to direct a stereoselective reaction, after which it can be cleaved and recovered.

More significantly, these chiral amines can serve as precursors for the synthesis of chiral ligands for transition metal catalysts. By incorporating coordinating groups such as phosphines, pyridines, or oxazolines, novel ligands can be designed. The steric and electronic properties of the N-(1-methylpropyl)cyclohexyl scaffold can influence the catalytic activity and enantioselectivity of the resulting metal complexes. For example, chiral cyclohexane diamine derivatives have been shown to be highly versatile in asymmetric synthesis and catalysis. myuchem.com The development of new chiral ligands is an active area of research, with applications in a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and aminations. nih.gov

Application Description Potential Reaction Reference
Chiral AuxiliaryTemporarily attached to a substrate to induce diastereoselectivity.Asymmetric alkylation of an enolate. yale.edu
Chiral LigandForms a complex with a transition metal to create a chiral catalyst.Asymmetric hydrogenation of an olefin. nih.govmyuchem.com
OrganocatalystThe amine itself or a derivative acts as the catalyst.Asymmetric Michael addition. youtube.com

Advanced Spectroscopic and Chromatographic Characterization of Cyclohexanamine, N 1 Methylpropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the N-(1-methylpropyl) group to the cyclohexanamine core.

¹H, ¹³C, and Heteronuclear NMR (e.g., ¹⁵N NMR)

¹H NMR: The proton NMR spectrum is expected to show a series of signals corresponding to the distinct chemical environments of the protons in the molecule. The cyclohexyl ring protons would appear as a complex series of overlapping multiplets, typically in the range of 1.0-2.0 ppm. The proton on the nitrogen-bearing carbon of the cyclohexane (B81311) ring (CH-N) would be shifted downfield. The protons of the sec-butyl group would be distinct: a methine (CH-N) proton adjacent to the nitrogen, a methylene (B1212753) group (CH₂), and two methyl groups (CH₃). One of the methyl groups is a triplet, and the other is a doublet. The N-H proton signal would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. For Cyclohexanamine, N-(1-methylpropyl)-, ten distinct signals are predicted. The carbons of the cyclohexyl ring would appear in the aliphatic region (approx. 24-58 ppm), with the carbon atom bonded to the nitrogen (C-N) being the most downfield of the ring carbons. The four carbons of the sec-butyl group would also have characteristic shifts. Based on data for the analogous compound N-butylcyclohexylamine, the C-N carbon of the cyclohexyl ring is observed around 57 ppm, while the other ring carbons appear at approximately 32, 26, and 25 ppm nih.gov.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less sensitive due to the low natural abundance of the ¹⁵N isotope (0.37%), provides direct information about the electronic environment of the nitrogen atom chemicalbook.com. For a secondary aliphatic amine like Cyclohexanamine, N-(1-methylpropyl)-, the ¹⁵N chemical shift is expected to fall within the typical range of 0 to 90 ppm relative to liquid ammonia (B1221849) youtube.com. Indirect detection methods, such as ¹H-¹⁵N HSQC, are more commonly used to determine this chemical shift due to their significantly higher sensitivity sdsu.edu.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexanamine, N-(1-methylpropyl)- Note: These are estimated values based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CyclohexylC1-H (CH-N)~2.4 - 2.8~55 - 58
CyclohexylC2, C6~1.6 - 2.0~32 - 36
CyclohexylC3, C5~1.1 - 1.8~25 - 27
CyclohexylC4~1.0 - 1.4~24 - 26
sec-ButylC1'-H (CH-N)~2.6 - 3.0~55 - 60
sec-ButylC2'-H₂~1.4 - 1.7~29 - 32
sec-ButylC3'-H₃ (doublet)~0.9 - 1.1~19 - 22
sec-ButylC4'-H₃ (triplet)~0.8 - 1.0~10 - 12
AmineN-HBroad, variableN/A

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMQC, HMBC, TOCSY)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing through-bond correlations between nuclei. columbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the connectivity within the cyclohexyl ring and, separately, within the sec-butyl group. For instance, the CH-N proton of the sec-butyl group would show a cross-peak to the adjacent CH₂ protons, which in turn would show a correlation to the terminal CH₃ protons of the ethyl fragment. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). libretexts.orgmiamioh.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the table above, confirming the assignment of each CH, CH₂, and CH₃ group.

TOCSY (Total Correlation Spectroscopy): This experiment can establish correlations between all protons within a spin system, not just those that are directly coupled. It would be particularly useful for identifying all the protons belonging to the cyclohexyl ring from a single, well-resolved starting proton.

Computational NMR Chemical Shift Predictions (e.g., DFT-Based Calculations)

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts. libretexts.org By calculating the magnetic shielding tensors for a computationally optimized 3D structure of the molecule, a theoretical NMR spectrum can be generated. These predicted shifts, while not perfectly matching experimental values, are often accurate enough (typically within 0.2 ppm for ¹H and 2-3 ppm for ¹³C) to aid in structural assignment and to confirm that a synthesized molecule matches the expected structure. nist.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For Cyclohexanamine, N-(1-methylpropyl)-, the nominal molecular weight is 155, and as a compound containing a single nitrogen atom, it follows the "nitrogen rule," exhibiting an odd molecular weight.

Electron Ionization (EI-MS) would cause the molecule to fragment in a predictable manner. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. researchgate.netnist.gov Two main alpha-cleavage fragmentations are expected:

Loss of a propyl radical (•CH₂CH₂CH₃) from the cyclohexyl ring side, leading to a fragment ion.

Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group, which is the most likely fragmentation pathway as it results in the loss of the largest possible radical from the alpha-position. This would generate a prominent peak at m/z 126.

Loss of a methyl radical (•CH₃) is also possible, yielding a peak at m/z 140.

Another common fragmentation for cyclohexylamines is the formation of a base peak through cleavage of the alkyl substituent at the nitrogen. For the related compound N-butylcyclohexylamine, the base peak is observed at m/z 112, corresponding to the loss of a propyl group. nih.gov A similar fragmentation for the target compound would involve the loss of a propyl radical from the sec-butyl group, leading to a fragment ion at m/z 112.

Table 2: Predicted Key Fragments in the Mass Spectrum of Cyclohexanamine, N-(1-methylpropyl)-

m/zProposed FragmentFragmentation Pathway
155[C₁₀H₂₁N]⁺•Molecular Ion (M⁺•)
126[M - C₂H₅]⁺α-cleavage, loss of ethyl radical
112[M - C₃H₇]⁺Loss of propyl radical
84[C₅H₁₀N]⁺Cleavage of cyclohexyl ring

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum for the hydrochloride salt of this compound, N-(sec-butyl)cyclohexanamine hydrochloride, is available and shows characteristic absorptions for an amine salt. chemicalbook.com One would expect to see a very broad and strong band in the 2400-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration of a secondary ammonium (B1175870) salt. The C-H stretching vibrations from the aliphatic cyclohexyl and sec-butyl groups would appear as strong, sharp peaks between 2850 and 3000 cm⁻¹. The C-N bond stretch would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. For the free amine (not the salt), the N-H stretch would be a single, weak-to-medium intensity peak around 3300-3350 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: As Cyclohexanamine, N-(1-methylpropyl)- contains no chromophores (i.e., no double bonds, aromatic systems, or carbonyl groups), it is not expected to show any significant absorbance in the standard UV-Vis region (200-800 nm). Its analysis by this method would be unremarkable.

Table 3: Expected Infrared Absorption Bands for Cyclohexanamine, N-(1-methylpropyl)-

Frequency Range (cm⁻¹)Vibration TypeExpected Intensity
3300 - 3350N-H Stretch (secondary amine)Weak - Medium
2850 - 2960C-H Stretch (aliphatic)Strong
1450 - 1470C-H Bend (CH₂)Medium
1000 - 1250C-N StretchMedium

X-ray Diffraction and Micro-Electron Diffraction (MicroED) for Solid-State Structure Determination

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of the compound must first be grown. If successful, XRD would provide precise bond lengths, bond angles, and conformational information, such as the preferred chair conformation of the cyclohexyl ring and the relative orientation of the sec-butyl substituent. There are no published crystal structures for this specific compound. chemicalbook.com

Micro-Electron Diffraction (MicroED): MicroED is a newer technique based on cryo-electron microscopy that can determine atomic-resolution structures from nanocrystals, which are often one-billionth the size of crystals required for traditional XRD. This method is particularly valuable when only very small amounts of material are available or when the compound is difficult to crystallize into larger single crystals. For a non-crystalline or difficult-to-crystallize sample like Cyclohexanamine, N-(1-methylpropyl)-, MicroED would be a powerful alternative to XRD for obtaining solid-state structural data, should nanocrystals be obtainable.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating Cyclohexanamine, N-(1-methylpropyl)- from complex mixtures and for determining its purity. Gas chromatography and high-performance liquid chromatography are the most powerful and widely used techniques for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Cyclohexanamine, N-(1-methylpropyl)-. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. waters.comwaters.com In GC, the compound is vaporized and separated from other components as it travels through a capillary column. vt.edu The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected, providing a unique mass spectrum that acts as a chemical "fingerprint."

Amines can sometimes be challenging to analyze by GC due to potential interactions with the column, which can lead to peak tailing. vt.edu However, using appropriate derivatization techniques or specialized columns can mitigate these issues. vt.eduresearchgate.net For routine analysis, a non-polar column, such as one with a 5% phenyl polysiloxane-based stationary phase (e.g., DB-5ms), is commonly employed. waters.com

The mass spectrum is critical for unambiguous identification. For aliphatic amines, ionization is typically achieved by electron impact (EI), which causes the molecule to fragment in a predictable manner. libretexts.org The fragmentation of secondary amines is dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. For Cyclohexanamine, N-(1-methylpropyl)-, two primary alpha-cleavage pathways are expected, leading to characteristic fragment ions. The molecular ion peak (M+) for a compound containing a single nitrogen atom will be an odd number, a rule that aids in its initial identification. libretexts.org

Table 1: Typical GC-MS Parameters for Analysis of Cyclohexylamine (B46788) Derivatives

ParameterTypical Setting
GC System Agilent 5975 Series GC/MSD or similar
Column Agilent J&W DB-5MS (or equivalent), 15-30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow mode (~1 mL/min) waters.com
Inlet Split/Splitless Injector
Injector Temp. 250 - 280 °C
Oven Program Initial temp 50-100 °C, hold for 1-2 min, ramp at 10-25 °C/min to 280-300 °C, hold for 2-5 min
MS System Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electron Impact (EI), 70 eV
Source Temp. 180 - 230 °C waters.com
Mass Scan Range 40-550 m/z cfsre.org

Table 2: Predicted Electron Ionization (EI) Mass Fragmentation for Cyclohexanamine, N-(1-methylpropyl)-

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
155[C₁₀H₂₁N]⁺Molecular Ion (M⁺)
126[C₈H₁₆N]⁺Loss of ethyl radical (•C₂H₅) via alpha-cleavage
112[C₇H₁₄N]⁺Loss of propyl radical (•C₃H₇) via alpha-cleavage
98[C₆H₁₂N]⁺Cleavage of the sec-butyl group
83[C₆H₁₁]⁺Loss of the N-(1-methylpropyl)amino group
57[C₄H₉]⁺sec-Butyl cation

High-Performance Liquid Chromatography (HPLC) with Enhanced Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. nih.gov For secondary amines like Cyclohexanamine, N-(1-methylpropyl)-, a significant challenge is the lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult at low concentrations. sielc.com

To overcome this limitation, pre-column or post-column derivatization is a common and effective strategy. thermofisher.comchromatographyonline.com This involves reacting the amine with a reagent that attaches a chromophoric or fluorophoric tag to the molecule, greatly enhancing its detectability. thermofisher.com Several reagents are used for the derivatization of primary and secondary amines, including:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. While OPA itself does not react with secondary amines, it can be used in sequential derivatization schemes. thermofisher.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.com

7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A reagent that reacts with secondary amines under alkaline conditions to produce fluorescent NBD-amines, which can be separated and detected. epa.gov

1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su): A BODIPY-based fluorescent reagent used for the sensitive determination of aliphatic amines. nih.govresearchgate.net

The resulting derivatives are typically separated using reversed-phase HPLC (RP-HPLC) on columns like C8 or C18. nih.gov Detection can be accomplished using a Diode Array Detector (DAD) for UV-Vis absorbance or, more sensitively, a Fluorescence Detector (FLD). epa.govresearchgate.net The choice of mobile phase often involves a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer to achieve optimal separation. nih.govsielc.com For applications requiring structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS), using a mobile phase containing a volatile modifier like formic acid instead of non-volatile phosphates. sielc.com

Table 3: Exemplary HPLC Methods for the Analysis of Secondary Amines via Derivatization

ParameterMethod 1Method 2Method 3
Target Analyte Secondary AminesPrimary & Secondary AminesCyclohexanamine
Derivatization Reagent 7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-Cl) epa.gov1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su) nih.govo-Phthalaldehyde (OPA) researchgate.net
Column Zorbax SIL epa.govC8 Column nih.govNot Specified
Mobile Phase Cyclohexane and Ethyl acetate (B1210297) (3:2) epa.govMethanol-tetrahydrofuran-50mM pH 6.50 HAc-NaAc buffer (55/5/40, v/v/v) nih.govNot Specified
Detection Fluorescence Detector (FLD) epa.govFluorescence Detector (FLD) (Ex: 490 nm, Em: 510 nm) nih.govDiode Array Detector (DAD) (245 nm) researchgate.net

Computational Chemistry and Theoretical Studies of Cyclohexanamine, N 1 Methylpropyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It is particularly effective for optimizing molecular geometries, analyzing electronic properties, and modeling chemical reactions. nih.govnih.gov

Geometry optimization using DFT methods, such as B3LYP or ωB97XD with basis sets like 6-31G(d,p) or def2-TZVP, is the first step in characterizing Cyclohexanamine, N-(1-methylpropyl)-. arxiv.orgnih.govnih.gov This process finds the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For this molecule, key parameters include the equatorial preference of the N-(1-methylpropyl) group on the cyclohexane (B81311) ring to minimize steric hindrance, the C-N bond lengths, and the geometry around the nitrogen atom.

Electronic structure analysis follows optimization. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electron density, visualized through electrostatic potential (ESP) maps, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this secondary amine, the lone pair on the nitrogen atom is expected to be the primary site of nucleophilic character.

Table 6.1.1: Predicted Geometrical and Electronic Parameters for Cyclohexanamine, N-(1-methylpropyl)- from DFT Calculations

ParameterDescriptionTypical Predicted Value
C-N Bond Length (Cyclohexyl-N)The distance between the cyclohexyl carbon and the nitrogen atom.~1.47 Å
C-N Bond Length (sec-Butyl-N)The distance between the sec-butyl carbon and the nitrogen atom.~1.47 Å
N-H Bond LengthThe distance between the nitrogen and its bonded hydrogen.~1.01 Å
C-N-C Bond AngleThe angle formed by the two carbons and the nitrogen atom.~112-115°
HOMO EnergyEnergy of the highest occupied molecular orbital, often localized on the nitrogen lone pair.-5.5 to -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.+0.5 to +1.5 eV
HOMO-LUMO GapAn indicator of chemical stability.~6.0 to 8.0 eV
Dipole MomentA measure of the molecule's overall polarity.~1.0 - 1.5 Debye

The N-H group in Cyclohexanamine, N-(1-methylpropyl)- allows it to act as a hydrogen bond donor, while the nitrogen lone pair allows it to act as a hydrogen bond acceptor. youtube.com DFT calculations can quantify the strength of these hydrogen bonds, which are the most significant intermolecular forces for this compound. youtube.com By modeling a dimer of the molecule, the interaction energy can be calculated, revealing the stability gained from forming hydrogen-bonded pairs.

Beyond classical hydrogen bonding, weaker NH/π interactions are possible. These occur when the N-H group interacts with an electron-rich π system. While the cyclohexane ring is not aromatic, computational studies can explore potential interactions between the N-H proton of one molecule and the C-C bond electron densities of another. Energy decomposition analysis (EDA) can be used to break down the total interaction energy into distinct components like electrostatic, steric, and orbital interactions, providing a deeper understanding of the forces at play. rsc.org

Table 6.1.2: Key Intermolecular Interactions and Their Theoretical Characteristics

Interaction TypeDescriptionPredicted Interaction Energy (kcal/mol)Key Feature
N-H···N Hydrogen BondInteraction between the N-H of one molecule and the nitrogen lone pair of another.-3 to -5Strongest intermolecular force, dictates boiling point and viscosity. youtube.com
van der Waals ForcesDispersion forces arising from the alkyl chains (cyclohexyl and sec-butyl).VariableContribute significantly to overall intermolecular attraction due to the molecule's size.
NH/π InteractionA weaker interaction between the N-H bond and the electron cloud of a C-C bond.-0.5 to -1.5Contributes to the stability of condensed-phase structures.

DFT is instrumental in elucidating reaction mechanisms. The synthesis of Cyclohexanamine, N-(1-methylpropyl)- likely proceeds via the N-alkylation of cyclohexanamine or, more commonly, the reductive amination of cyclohexanone (B45756) with 2-butanamine. A common catalytic approach for such transformations is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In this mechanism, a metal catalyst temporarily dehydrogenates an alcohol (or in this case, the amine and a hydrogen source) to form a reactive carbonyl and imine intermediate, which is then reduced. nih.govchemrxiv.org

Computational chemists model this process by locating the transition state (TS) for each elementary step (e.g., imine formation, hydride transfer). arxiv.org The energy of the TS relative to the reactants gives the activation energy (Ea), which determines the reaction rate. By mapping the entire reaction coordinate, a complete energy profile can be constructed, identifying the rate-limiting step and providing insights into how catalysts or reaction conditions can improve efficiency. pnnl.gov

Table 6.1.3: Theoretical Activation Energies for Key Steps in Analogous Amine Synthesis Pathways

Reaction StepDescriptionTypical Calculated Activation Energy (kcal/mol)Reference/Context
Imine FormationCondensation of an amine with a carbonyl compound.15 - 25Modeling the reaction between a primary amine and a ketone.
Hydride Transfer (Reduction)Reduction of the imine intermediate by a metal hydride species.10 - 20Common in catalytic "borrowing hydrogen" mechanisms. nih.govchemrxiv.org
Overall Reaction BarrierThe energy of the highest transition state in the reaction pathway.20 - 30Determines the overall rate of the N-alkylation reaction. arxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net This is crucial for a flexible molecule like Cyclohexanamine, N-(1-methylpropyl)-, which can adopt numerous conformations. MD simulations provide a dynamic picture of the molecule's behavior, revealing its conformational landscape and the influence of solvent molecules. nih.govnih.gov

An MD simulation tracks the trajectory of each atom by solving Newton's equations of motion, providing detailed information on conformational changes, such as the ring-flipping of the cyclohexane moiety and rotations around the C-N bonds. researchgate.netresearchgate.net Analysis of these trajectories can reveal the most populated conformational states and the energy barriers between them.

When performed in an explicit solvent like water, MD simulations also illuminate solvation effects. temple.edumdpi.com They show how water molecules arrange around the amine, forming hydrogen bonds with the N-H group and interacting with the hydrophobic alkyl parts. These simulations can be used to calculate important thermodynamic properties, such as the free energy of solvation, which is critical for understanding the molecule's solubility. temple.edu

Table 6.2: Parameters Derived from Molecular Dynamics Simulations of Similar Alkylamines

ParameterDescriptionTypical Finding from Simulation
Conformational SamplingExploration of different spatial arrangements of the molecule.The cyclohexane ring predominantly exists in the chair conformation, with the substituent in the equatorial position. nih.gov
Radius of Gyration (Rg)A measure of the molecule's compactness.Fluctuations in Rg indicate conformational flexibility. Smaller Rg values suggest a more compact structure. researchgate.net
Solvent Accessible Surface Area (SASA)The surface area of the molecule exposed to the solvent.Low SASA values can indicate stable, compact structures where hydrophobic regions are buried. researchgate.net
Radial Distribution Function (g(r))Describes the probability of finding a solvent molecule at a certain distance from a solute atom.A sharp peak in the g(r) for water's oxygen around the amine's N-H proton indicates strong hydrogen bonding.
Solvation Free EnergyThe free energy change associated with transferring the molecule from a vacuum to a solvent.Calculations for secondary amines show a balance between the hydrophilic N-H group and hydrophobic alkyl chains. temple.edu

Application of Cheminformatics and Machine Learning in Amine Chemistry (excluding biological activity prediction)

Cheminformatics and machine learning (ML) are increasingly used to predict the physical and chemical properties of molecules directly from their structure, bypassing the need for extensive lab work or complex quantum calculations. mdpi.comnthrys.com For Cyclohexanamine, N-(1-methylpropyl)-, these methods can be applied to develop Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov

The process begins by converting the molecular structure into a set of numerical values known as molecular descriptors. These can range from simple counts (e.g., number of rotatable bonds) to complex values derived from the molecular graph or 3D structure. nih.gov An ML algorithm—such as random forest, gradient boosting, or a neural network—is then trained on a dataset of known amines and their measured properties (e.g., boiling point, pKa, viscosity, CO2 absorption capacity). nih.govnih.govmdpi.com

Once trained, the model can predict these properties for new, uncharacterized amines like Cyclohexanamine, N-(1-methylpropyl)- simply by calculating its descriptors and feeding them into the model. acs.org This approach is powerful for high-throughput screening of molecules for specific chemical engineering applications. acs.org

Table 6.3: Examples of Molecular Descriptors for Cheminformatics and Their Application in QSPR for Amines

Descriptor ClassExample DescriptorsPredicted PropertyReference/Context
TopologicalWiener Index, Balaban J indexBoiling point, ViscosityCaptures information about molecular branching and size.
ConstitutionalMolecular Weight, Atom Counts, Number of Rotatable BondsGeneral physical propertiesSimple, easily interpretable descriptors. nih.gov
Quantum ChemicalHOMO/LUMO energies, Dipole Moment, Partial ChargesReactivity, pKa, Solvation EnergyDerived from DFT or semi-empirical calculations. nih.gov
Geometrical (3D)Solvent Accessible Surface Area (SASA), Radius of GyrationSolubility, Interaction potentialRequires a 3D conformation of the molecule. nih.gov

Derivatization Strategies for Cyclohexanamine, N 1 Methylpropyl in Academic Research

Enhancement of Spectroscopic Detectability for Analytical Research (e.g., Introduction of Chromophores or Fluorophores)

In many analytical techniques, such as High-Performance Liquid Chromatography (HPLC), the intrinsic properties of a molecule may not be suitable for sensitive detection. Cyclohexanamine, N-(1-methylpropyl)- lacks a strong chromophore or fluorophore, making its detection by UV-Vis or fluorescence detectors challenging at low concentrations. To overcome this, researchers introduce chemical moieties that absorb or emit light, thereby enhancing detectability.

The secondary amine functionality of Cyclohexanamine, N-(1-methylpropyl)- is a prime target for derivatization with a variety of reagents. These reagents are chosen based on the desired detection method and the required sensitivity. For UV-Vis detection, a chromophore—a light-absorbing group—is attached. For fluorescence detection, a fluorophore—a group that emits light after excitation—is used, often providing higher sensitivity. enamine.net

Common derivatizing agents for secondary amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under slightly alkaline conditions to form highly fluorescent sulfonamide derivatives. enamine.net It is considered a versatile derivatization method, generating products with both strong fluorescence and high ionization efficiency for mass spectrometry. nih.govnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form stable, highly fluorescent derivatives. sci-hub.se It is particularly useful under highly acidic chromatography conditions. nih.govnih.gov

4-Nitrobenzo-2-oxa-1,3-diazole (NBD) derivatives (e.g., NBD-Cl, NBD-F): These are excellent fluorescent labeling reagents that produce derivatives with strong and long-wavelength fluorescence. psu.edu NBD-Cl was one of the earliest fluorescent reagents applied to HPLC for the analysis of secondary amines. psu.edu

Dabsyl Chloride (Dabsyl-Cl): This reagent forms stable, colored derivatives that can be detected in the visible region of the spectrum. It is a good alternative for analyses at weakly acidic and weakly basic conditions. nih.govnih.gov

The choice of reagent often depends on the specific analytical requirements, such as the desired sensitivity, the stability of the derivative, and the complexity of the sample matrix. researchgate.net A comparative study of different amine-derivatization methods showed that no single reagent is universally superior, and a combination may be needed for comprehensive analysis. nih.govnih.gov

Table 1: Comparison of Common Derivatization Reagents for Secondary Amines

Reagent Detection Method Key Advantages Considerations
Dansyl Chloride (DNS-Cl) Fluorescence, MS Versatile, high ionization efficiency, stable derivatives nih.govnih.govresearchgate.net Reagent itself is fluorescent, which can interfere if not removed enamine.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Fluorescence Stable derivatives, suitable for acidic conditions nih.govnih.govsci-hub.se Reagent can interfere with analysis if in excess wikipedia.org
4-Nitrobenzo-2-oxa-1,3-diazole Chloride (NBD-Cl) Fluorescence High sensitivity, long-wavelength fluorescence sci-hub.sepsu.edu Reactivity can be lower than other reagents
Dabsyl Chloride (Dabsyl-Cl) UV-Vis Stable derivatives, good for weakly acidic/basic conditions nih.govnih.gov Lower sensitivity compared to fluorescent reagents

Isotopic Labeling for Mechanistic Tracing and Quantitative Analysis

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced by their isotope. This is particularly useful in mechanistic studies and for quantitative analysis, especially when coupled with mass spectrometry (MS). For Cyclohexanamine, N-(1-methylpropyl)-, stable isotopes like deuterium (B1214612) (²H or D) can be incorporated into its structure.

The key principle is that isotopically labeled compounds are chemically identical to their unlabeled counterparts but have a different mass. rsc.org This mass difference allows them to be distinguished and quantified by a mass spectrometer.

Mechanistic Tracing: By synthesizing a deuterated version of Cyclohexanamine, N-(1-methylpropyl)-, researchers can follow its path through a chemical reaction or biological process. The presence of the deuterium label in the products can confirm reaction pathways and elucidate complex mechanisms.

Quantitative Analysis: Isotope-coded derivatization (ICD) is a sophisticated method for accurate quantification. nih.govnih.gov In this approach, a derivatizing reagent exists in two forms: a "light" version with common isotopes and a "heavy" version containing stable isotopes (e.g., ¹³C, ¹⁵N, or D). The sample containing the analyte (Cyclohexanamine, N-(1-methylpropyl)-) is derivatized with the light reagent, while a known amount of an internal standard is derivatized with the heavy reagent. The two are then mixed and analyzed by MS. The ratio of the peak intensities of the light and heavy derivatives allows for precise quantification, correcting for variations in sample preparation and instrument response. researchgate.net

For example, a quantitative method for amines can use ¹²C- and ¹³C-dansyl chloride for derivatization, allowing for accurate measurement in complex samples. Another approach uses commercially available methyl-d3-amine (B1598088) in conjunction with cyanuric chloride for a novel stable isotope-coded derivatization. researchgate.net

The use of deuterated internal standards is a common practice in quantitative analysis as they behave almost identically to the analyte during chromatography and ionization, leading to high accuracy and precision. nih.govnih.gov

Selective Derivatization of Amine Functionality for Chemical Modification

The secondary amine group in Cyclohexanamine, N-(1-methylpropyl)- is a versatile handle for a wide range of chemical modifications. Selective derivatization aims to modify this amine group while leaving other parts of the molecule, or other functional groups in a complex mixture, untouched.

This selectivity can be achieved in several ways:

Reagent Specificity: Some derivatizing agents are highly specific for certain functional groups. For instance, in a mixture containing primary and secondary amines, one could first react the primary amines with a reagent like o-phthalaldehyde (B127526) (OPA), which is selective for primary amines in the presence of a thiol. sci-hub.se The remaining secondary amine, Cyclohexanamine, N-(1-methylpropyl)-, could then be derivatized with a different reagent.

Reaction Conditions: The reactivity of the amine can be modulated by controlling the reaction conditions, such as pH. The nucleophilicity of the amine, and thus its reactivity towards electrophilic derivatizing agents, is pH-dependent. sci-hub.se

Protecting Groups: In more complex syntheses, other functional groups on a molecule might be "protected" to prevent them from reacting. This allows for the selective derivatization of the desired amine group.

A common application of selective derivatization is to alter the physicochemical properties of the molecule. For example, acylation of the amine with an acid chloride or anhydride (B1165640) can convert it into an amide. This changes its basicity, polarity, and hydrogen bonding capabilities, which can be useful in various research contexts.

Application in Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis (SPS) is a technique where molecules are built step-by-step on a solid support, typically a resin bead. This method simplifies the purification process as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. libretexts.org Secondary amines like Cyclohexanamine, N-(1-methylpropyl)- are valuable building blocks in SPS.

Combinatorial Library Generation: Combinatorial chemistry is a powerful strategy for drug discovery and materials science, where a large number of different but structurally related molecules (a "library") are synthesized simultaneously. wikipedia.org The "split-and-pool" method of combinatorial synthesis on solid phase is a highly efficient way to generate vast libraries of compounds. wikipedia.org

Secondary amines are frequently used as building blocks in these libraries to introduce diversity. By reacting a common scaffold with a variety of secondary amines, including Cyclohexanamine, N-(1-methylpropyl)-, a library of N-alkylated derivatives can be rapidly generated. Each compound in the library can then be screened for a specific biological activity or material property. The reliable and high-yielding nature of reactions involving secondary amines makes them ideal for the automated and high-throughput nature of combinatorial synthesis. enamine.net

Environmental Transformation and Degradation Studies of Cyclohexanamine, N 1 Methylpropyl

Aqueous Phase Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Biodegradation)

In the aqueous phase, the degradation of Cyclohexanamine, N-(1-methylpropyl)- is likely to be influenced by hydrolysis, photolysis, and biodegradation.

Hydrolysis: Secondary amines are generally resistant to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound. youtube.com

Photolysis: Direct photolysis in water is unlikely as the compound is not expected to absorb sunlight. However, indirect photolysis can occur in the presence of photosensitizers like humic substances or nitrates, which can generate reactive species such as hydroxyl radicals. nih.gov Studies on other amine-containing pharmaceuticals have shown that they can be degraded by hydroxyl radicals generated by the photolysis of nitrate in water. nih.gov

Biodegradation: Biodegradation is anticipated to be a significant degradation pathway for Cyclohexanamine, N-(1-methylpropyl)- in aquatic and terrestrial environments. Studies on the biodegradation of the related compound, cyclohexylamine (B46788), have shown that it can be utilized by microorganisms as a sole source of carbon and nitrogen. nih.govsci-hub.ru The degradation of cyclohexylamine by bacteria such as Brevibacterium oxydans and Pseudomonas plecoglossicida proceeds via oxidative deamination to form cyclohexanone (B45756), with the subsequent release of ammonia (B1221849). nih.govsci-hub.ru It is plausible that Cyclohexanamine, N-(1-methylpropyl)- would undergo a similar initial deamination step, followed by the degradation of the resulting cyclohexanone and 1-methylpropylamine moieties. However, some substituted amines have been shown to be recalcitrant to biodegradation. tdl.org

Table 2: Predicted Aqueous Phase Degradation of Cyclohexanamine, N-(1-methylpropyl)-

Degradation Mechanism Predicted Significance Rationale/Supporting Evidence from Analogues
Hydrolysis Low General stability of secondary amines in water youtube.com
Direct Photolysis Low Lack of chromophores for direct sunlight absorption
Indirect Photolysis Possible Sensitized by humic substances or nitrates generating reactive oxygen species nih.gov

| Biodegradation | High | Analogy to cyclohexylamine, which is readily biodegraded via deamination nih.govsci-hub.ru |

Sorption and Mobility in Aquatic and Terrestrial Environmental Compartments

The sorption and mobility of Cyclohexanamine, N-(1-methylpropyl)- in soil and aquatic sediments will be largely governed by its physicochemical properties and the characteristics of the environmental matrix, such as pH, organic matter content, and clay content. nih.gov As an amine, this compound will exist predominantly in its protonated (cationic) form in most natural soils and waters.

This cationic nature suggests that a primary sorption mechanism will be cation exchange with negatively charged surfaces of clay minerals and organic matter. mdpi.com The mobility of the compound is therefore expected to be limited in soils with higher clay and organic matter content. The sorption of organic cations is often pH-dependent, with increased sorption at lower pH values where the amine is more likely to be protonated. The mobility of similar compounds, like the herbicide picloram, has been shown to be influenced by soil texture and organic matter content. usda.gov

Table 3: Predicted Sorption and Mobility Characteristics

Environmental Compartment Predicted Behavior Influencing Factors
Soil Moderate to low mobility pH, organic matter content, clay content, cation exchange capacity nih.govmdpi.com

| Aquatic Sediments | Likely to partition to sediments | Sorption to organic carbon and clay minerals |

Identification and Characterization of Secondary Degradation Products

Based on the predicted degradation pathways, several secondary degradation products of Cyclohexanamine, N-(1-methylpropyl)- can be anticipated.

Atmospheric Degradation: As mentioned, atmospheric oxidation is likely to produce N-nitrosamines and N-nitramines in the presence of NOx. nilu.com Further oxidation could lead to the formation of amides and carbonyl compounds, such as cyclohexanone and butan-2-one, resulting from the cleavage of the C-N bonds.

Biodegradation: The primary biodegradation pathway is expected to be initiated by deamination, leading to the formation of cyclohexanone and 1-methylpropylamine. nih.govsci-hub.ru These intermediates would then be further degraded through established metabolic pathways. For example, cyclohexanone can be further metabolized via ring cleavage.

Table 4: Potential Secondary Degradation Products

Degradation Pathway Potential Products
Atmospheric Oxidation N-nitroso-N-(1-methylpropyl)cyclohexanamine, N-nitro-N-(1-methylpropyl)cyclohexanamine, Cyclohexanone, Butan-2-one, Amides

| Biodegradation | Cyclohexanone, 1-Methylpropylamine, Ammonia |

Environmental Fate Modeling and Assessment Methodologies

Environmental fate modeling for Cyclohexanamine, N-(1-methylpropyl)- would rely on predictive models such as fugacity-based models or quantitative structure-activity relationship (QSAR) models, due to the lack of empirical data. climit.noresearchgate.net These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) and its persistence.

Key input parameters for these models would include:

Physicochemical properties: Vapor pressure, water solubility, octanol-water partition coefficient (Kow), and acid dissociation constant (pKa).

Degradation rates: Half-lives in air, water, and soil, which would need to be estimated using QSARs based on data from structurally similar amines.

Models like the EPI Suite™ could be used to estimate these properties and predict environmental fate. researchgate.net However, the accuracy of these predictions is limited by the availability of data for similar compounds. For amines, there is a recognized need for more robust models to predict their environmental behavior and the formation of degradation products of concern, such as nitrosamines. ieaghg.org

Role of Cyclohexanamine, N 1 Methylpropyl As a Synthetic Intermediate and Reagent in Organic Chemistry

Precursor in β-Lactam Synthesis via C-H Carbonylation

The β-lactam ring is a core structural motif in a wide array of antibiotic agents. The synthesis of β-lactams through the carbon-hydrogen (C-H) carbonylation of aliphatic amines represents a modern and efficient strategy. This method involves the direct conversion of readily available amines into valuable β-lactam products using carbon monoxide.

Recent research has demonstrated a general palladium-catalyzed process for the β-C-H carbonylation of aliphatic amines to form β-lactams. icrc.ac.irresearchgate.netbohrium.com This transformation is significant as it provides a direct route to these important heterocycles from simple amine precursors. The reaction is successful with a broad range of secondary amines, and while direct studies on Cyclohexanamine, N-(1-methylpropyl)- were not detailed in the primary literature found, the synthesis of this specific amine has been reported in the context of developing general catalytic C-H carbonylation methods. researchgate.net The synthesis of N-(sec-butyl)cyclohexanamine was achieved with a 93% yield, highlighting its accessibility for potential use in such catalytic cycles. researchgate.net

The catalytic cycle is proposed to involve a palladium-anhydride intermediate which is attacked by the amine. This step is followed by a C-H activation event that leads to the formation of the β-lactam ring. bohrium.com The steric and electronic properties of the amine substrate are crucial for the success of the reaction.

Table 1: Key Aspects of Catalytic β-C-H Carbonylation of Aliphatic Amines

FeatureDescriptionReference
Catalyst System Palladium-based catalysts are typically employed. icrc.ac.irresearchgate.net
Carbon Source Carbon monoxide (CO) is used as the carbonyl source. icrc.ac.irresearchgate.net
Substrate Scope A wide range of secondary aliphatic amines can be used. researchgate.netbohrium.com
Product The reaction yields β-lactams, which are four-membered cyclic amides. icrc.ac.irbohrium.com
Significance Provides a direct and atom-economical route to a key pharmaceutical scaffold. icrc.ac.irresearchgate.net

Building Block for the Construction of Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular assembly of more complex molecular architectures. nih.gov Amines, in particular, are a critical class of building blocks due to their nucleophilicity and ability to form a wide range of chemical bonds.

Cyclohexanamine, N-(1-methylpropyl)- possesses both a secondary amine functional group and a stereocenter, making it a potentially valuable building block in asymmetric synthesis. The cyclohexyl ring provides a rigid scaffold that can influence the stereochemical outcome of reactions. While specific, widespread applications of Cyclohexanamine, N-(1-methylpropyl)- as a building block in the total synthesis of complex natural products are not extensively documented in the reviewed literature, its structural analogs, such as other substituted cyclohexylamines, are utilized in the synthesis of pharmaceuticals and agrochemicals. For instance, various cyclohexylamine (B46788) derivatives have been synthesized and investigated for their biological activities, indicating the importance of this structural motif. nist.gov

The general reactivity of secondary amines allows for their incorporation into larger molecules through reactions such as acylation, alkylation, and reductive amination. The specific structure of Cyclohexanamine, N-(1-methylpropyl)- can be leveraged to introduce a lipophilic cyclohexyl group and a chiral sec-butyl group into a target molecule.

Table 2: Examples of Cyclohexylamine Derivatives in the Synthesis of Bioactive Molecules

Derivative TypeApplication ContextReference
Substituted CyclohexylamidesSynthesis of compounds with analgesic and antidepressant activity. nist.gov
Fused Heterocyclic SystemsMicrowave-assisted synthesis of pyrimido[1,2-a]benzimidazoles and other fused systems incorporating a cyclohexyl moiety. nist.gov
Phencyclidine DerivativesPreparation of analogs with analgesic activity. nist.gov

Component in Ligand or Catalyst Systems for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and the ligands coordinated to the metal center play a pivotal role in determining the catalyst's activity, selectivity, and stability. icrc.ac.irmdpi.com Amines, including secondary amines like Cyclohexanamine, N-(1-methylpropyl)-, can function as ligands for transition metals. The nitrogen atom's lone pair of electrons can coordinate to the metal center, and the steric bulk of the alkyl substituents can influence the coordination environment.

Recent studies have highlighted the use of simple amines as effective additives that can act as both a ligand and a base in transition metal-catalyzed reactions. For example, in nickel-catalyzed photoredox cross-coupling reactions, tert-butylamine (B42293) has been shown to be a highly effective bifunctional additive. mdpi.comdntb.gov.ua In this context, cyclohexylamine was also investigated and found to participate in the reaction, although it also exhibited self-coupling as a side reaction. dntb.gov.ua An interesting observation was the efficient cross-coupling of anilines with the assistance of the more nucleophilic cyclohexylamine. mdpi.comdntb.gov.ua This suggests that the nucleophilicity and steric profile of the amine are key factors in its role within the catalytic system.

The use of chiral amines as ligands is a well-established strategy for enantioselective catalysis. nih.gov While specific applications of Cyclohexanamine, N-(1-methylpropyl)- as a chiral ligand were not found in the reviewed literature, its chiral nature makes it a candidate for exploration in asymmetric catalysis.

Table 3: Role of Amines in Transition Metal Catalysis

RoleDescriptionExampleReference
Ligand The amine coordinates to the metal center, influencing its electronic and steric properties.tert-Butylamine in Ni-catalyzed cross-coupling. mdpi.comdntb.gov.ua
Base The amine can act as a base to deprotonate substrates or other reaction components.tert-Butylamine in Ni-catalyzed cross-coupling. mdpi.comdntb.gov.ua
Bifunctional Additive The amine serves as both a ligand and a base, simplifying the reaction system.tert-Butylamine in Ni-catalyzed cross-coupling. mdpi.comdntb.gov.ua
Chiral Auxiliary A chiral amine can be used to induce enantioselectivity in a reaction.Pyrinap ligands for enantioselective A3-coupling. nih.gov

Probing Molecule for Surface Acid-Base Properties of Catalytic Materials

The surface acidity of solid catalysts is a critical parameter that governs their activity and selectivity in many chemical processes. mdpi.com Temperature-programmed desorption (TPD) is a widely used technique to characterize the acid sites on a catalyst's surface. nih.govicrc.ac.irmat-pro.com In this method, a probe molecule, typically a base, is adsorbed onto the catalyst surface and then desorbed by heating at a controlled rate. The temperature at which the probe molecule desorbs provides information about the strength of the acid sites, while the amount of desorbed probe molecule corresponds to the number of acid sites.

Amines are commonly used as probe molecules in TPD studies. Ammonia (B1221849) is a small, strong base that can access most acid sites, but it may overestimate the acidity relevant to a specific catalytic reaction. icrc.ac.ir Larger alkylamines, such as n-butylamine or pyridine, are also used to probe acid sites of different strengths and accessibilities. bohrium.comrsc.org Secondary amines like Cyclohexanamine, N-(1-methylpropyl)- could, in principle, be used as probe molecules. The desorption profile of such a molecule would be influenced by its basicity and steric bulk, providing specific information about the acid sites on the catalyst surface. The use of different amine probes allows for a more detailed characterization of the acid site distribution on a catalyst. researchgate.netresearchgate.net

Table 4: Principles of Temperature-Programmed Desorption (TPD) with Amine Probes

ParameterInformation ObtainedDescriptionReference
Desorption Temperature Acid Site StrengthHigher desorption temperatures correspond to stronger acid sites.
Amount of Desorbed Amine Acid Site DensityThe integrated area of the TPD peak is proportional to the number of acid sites. icrc.ac.ir
Probe Molecule Choice Accessibility and SelectivityThe size and basicity of the amine probe determine which acid sites are titrated. bohrium.com

Application in Corrosion Inhibition Research in Industrial Systems

Corrosion of metals is a significant issue in many industrial systems, and the use of corrosion inhibitors is a common and effective method of protection. icrc.ac.irresearchgate.net Volatile corrosion inhibitors (VCIs) are organic compounds that protect metal surfaces by emitting a vapor that adsorbs onto the metal surface, forming a protective film. researchgate.netcecri.res.insielc.com This film acts as a barrier, repelling water and preventing the electrochemical processes that lead to corrosion. researchgate.netcecri.res.in

Amines and their salts are a prominent class of VCIs. cecri.res.insielc.com Cyclohexylamine and its derivatives have been extensively studied and are used as corrosion inhibitors, particularly in boiler feed water and for the protection of steel. researchgate.netresearchgate.net The mechanism of inhibition involves the adsorption of the amine onto the metal surface. The nitrogen atom's lone pair of electrons can coordinate with the metal, and the hydrophobic alkyl groups provide a water-repellent layer. researchgate.netcecri.res.in

Research on cyclohexylamine has shown that it can effectively inhibit the corrosion of mild steel in acidic environments, with inhibition efficiencies reaching over 80%. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. icrc.ac.ir While specific studies focusing solely on Cyclohexanamine, N-(1-methylpropyl)- as a corrosion inhibitor were not found, the extensive research on closely related cyclohexylamine derivatives strongly suggests its potential for similar applications. The presence of the sec-butyl group could influence its volatility and the properties of the protective film formed on the metal surface.

Table 5: Corrosion Inhibition by Cyclohexylamine Derivatives

InhibitorMetalMediumInhibition Efficiency (%)Reference
Cyclohexylamine (CHA)Mild Steel0.1 N H₂SO₄81.06 (at 1000 ppm) researchgate.net
4-Cyclohexyl-3-thiosemicarbazide (4C3T)Mild Steel1 M HCl95 (at 0.5 mM) icrc.ac.ir
Cyclohexylamine CarbonateFerrous EquipmentIndustrial AtmosphereEffective cecri.res.in
Dicyclohexylamine (B1670486) NitriteFerrous EquipmentGeneral StorageEffective cecri.res.in

Q & A

Q. What are the recommended synthetic routes for N-(1-methylpropyl)cyclohexanamine, and how do reaction conditions influence yield?

Methodological Answer: N-(1-methylpropyl)cyclohexanamine can be synthesized via reductive amination using cyclohexanone and 1-methylpropylamine in the presence of a catalyst like sodium cyanoborohydride. Alternatively, alkylation of cyclohexanamine with 1-bromo-2-methylpropane under basic conditions (e.g., K₂CO₃ in DMF) yields the product. Key factors include:

  • Temperature: Reactions at 60–80°C optimize nucleophilic substitution efficiency .
  • Catalyst selection: NaBH₃CN provides higher selectivity for secondary amine formation compared to NaBH₄ .
Synthetic Route Yield Conditions
Reductive amination65–75%RT, NaBH₃CN, MeOH
Alkylation50–60%80°C, K₂CO₃, DMF

Reference: .

Q. How can structural characterization of N-(1-methylpropyl)cyclohexanamine be systematically validated?

Methodological Answer: Combine spectroscopic and computational methods:

  • ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃) and compare with predicted chemical shifts from quantum chemistry calculations (e.g., DFT/B3LYP/6-31G*) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • FT-IR: Validate amine N-H stretches (3300–3500 cm⁻¹) and alkyl C-H bonds (2850–2960 cm⁻¹) .

Reference: .

Q. What safety protocols are critical for handling N-(1-methylpropyl)cyclohexanamine in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation (STOT SE3: H335) .
  • Spill Management: Neutralize with 5% acetic acid and adsorb with vermiculite .

Reference: .

Advanced Research Questions

Q. How do steric effects from the 1-methylpropyl group influence molecular interactions in host-guest systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding affinity with cyclodextrins or supramolecular cages. The bulky substituent reduces cavity occupancy by ~30% compared to linear alkyl chains .
  • Isothermal Titration Calorimetry (ITC): Quantify ΔH and ΔS of binding to assess thermodynamic penalties from steric hindrance .

Reference: .

Q. What strategies resolve contradictions in reported stability data for N-(1-methylpropyl)cyclohexanamine under oxidative conditions?

Methodological Answer: Discrepancies arise from solvent polarity and oxidizer strength:

  • HPLC-MS Monitoring: Track degradation products (e.g., N-oxide derivatives) under controlled H₂O₂ concentrations (0.1–1.0 M) .
  • Accelerated Stability Testing: Use Arrhenius plots (40–80°C) to extrapolate shelf-life in aqueous vs. anhydrous environments .
Oxidizer Solvent Degradation Pathway
H₂O₂ (0.5 M)H₂ON-Oxide formation (t₁/₂ = 12 h)
H₂O₂ (0.1 M)EtOHMinimal degradation (t₁/₂ > 48 h)

Reference: .

Q. How can chiral separation of N-(1-methylpropyl)cyclohexanamine enantiomers be optimized?

Methodological Answer:

  • Chiral HPLC: Use a Lux A1 column with 20% ethanol/NH₃ in CO₂ (120 bar, 40°C) for baseline resolution (R > 1.5) .
  • Circular Dichroism (CD): Validate enantiopurity (>99% ee) by comparing experimental and simulated spectra .

Reference: .

Q. What computational methods predict the physicochemical properties of N-(1-methylpropyl)cyclohexanamine with high accuracy?

Methodological Answer:

  • QSPR Models: Train neural networks on datasets (e.g., logP, pKa) using molecular descriptors (topological polar surface area, molar refractivity) .
  • COSMO-RS: Predict solubility in biorelevant media (e.g., FaSSIF) with <10% error .

Reference: .

Q. How do literature discrepancies in biological activity data for related cyclohexanamine derivatives inform experimental design?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Dose-Response Validation: Replicate conflicting results under controlled conditions (pH 7.4, 37°C) to isolate variables like buffer composition .

Reference: .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.